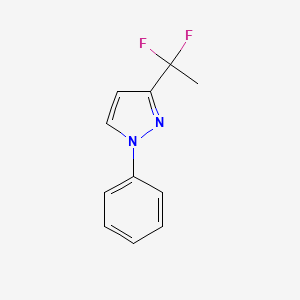

3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10F2N2 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(1,1-difluoroethyl)-1-phenylpyrazole |

InChI |

InChI=1S/C11H10F2N2/c1-11(12,13)10-7-8-15(14-10)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

PYXFUCDPNBGMLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NN(C=C1)C2=CC=CC=C2)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 1,1 Difluoroethyl 1 Phenyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring and Pyrazole (B372694) Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for this molecule, with potential sites on both the pyrazole and phenyl rings. The regioselectivity of these reactions is directed by the electronic properties of the substituents.

On the Pyrazole Nucleus: The pyrazole ring is an electron-rich heterocycle, making it reactive towards electrophiles. nih.govresearchgate.net Substitution typically occurs at the C4 position, which has the highest electron density due to the influence of the two adjacent nitrogen atoms that reduce electron density at C3 and C5. researchgate.netpharmaguideline.comchemicalbook.com However, the 3-(1,1-difluoroethyl) group is strongly electron-withdrawing, which deactivates the pyrazole ring towards EAS. Similarly, the N1-phenyl group also exerts a deactivating effect. Despite this deactivation, reactions like nitration, halogenation, and formylation can proceed, preferentially at the C4 position, often requiring forcing conditions. For instance, nitration of 1-phenyl-1H-pyrazoles generally yields the 4-nitro derivative. mdpi.compreprints.org Vilsmeier-Haack reactions on 1-phenyl-1H-pyrazole systems consistently produce 1-phenyl-1H-pyrazole-4-carbaldehydes. mdpi.comrsc.org

On the Phenyl Ring: The N1-pyrazole substituent acts as a deactivating group and directs incoming electrophiles to the meta and para positions of the phenyl ring. The deactivation stems from the electron-withdrawing nature of the heterocyclic ring. Consequently, electrophilic substitution on the phenyl ring is less favorable than on the pyrazole C4 position and requires more vigorous reaction conditions. When substitution does occur on the phenyl ring, it typically leads to a mixture of isomers, with the para-substituted product often predominating. For example, nitration of 1-phenylpyrazole under harsh conditions can lead to the formation of 1-(4-nitrophenyl)pyrazole derivatives. mdpi.com

| Reaction | Electrophile (Reagent) | Predicted Major Product (Site of Attack) | Conditions |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-(1,1-Difluoroethyl)-4-nitro-1-phenyl-1H-pyrazole (Pyrazole C4) | Standard nitrating mixture |

| Halogenation | Br₂/FeBr₃ or NCS | 4-Bromo-3-(1,1-difluoroethyl)-1-phenyl-1H-pyrazole (Pyrazole C4) | Lewis acid or N-halosuccinimide mdpi.com |

| Formylation | POCl₃/DMF | 3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Pyrazole C4) | Vilsmeier-Haack conditions scispace.com |

| Nitration (Forced) | Fuming HNO₃/H₂SO₄ | 3-(1,1-Difluoroethyl)-1-(4-nitrophenyl)-1H-pyrazole (Phenyl C4') | Harsh/forcing conditions |

Nucleophilic Substitution Reactions

The pyrazole ring is generally considered electron-rich and is therefore resistant to nucleophilic attack unless activated by potent electron-withdrawing groups. tandfonline.comtandfonline.com In this compound, the difluoroethyl group provides significant electron withdrawal, potentially activating the C3 and C5 positions for nucleophilic attack. nih.govresearchgate.net

For a nucleophilic aromatic substitution (SNAr) to occur, a suitable leaving group must be present on the ring. For example, if a halogen were present at the C5 position, the combined electron-withdrawing effects of the adjacent ring nitrogen and the C3-difluoroethyl group would facilitate its displacement by nucleophiles like amines, alkoxides, or thiolates. Studies on 5-chloropyrazoles bearing an electron-withdrawing group at C4 have shown that SNAr reactions proceed effectively, highlighting the importance of such activation. tandfonline.comtandfonline.com Direct nucleophilic substitution of hydrogen is rare but can be achieved under specific oxidative or electrochemical conditions.

Oxidation and Reduction Pathways of the Pyrazole Ring and Substituents

Oxidation: The pyrazole ring itself is remarkably stable towards oxidation. pharmaguideline.comchemicalbook.com Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) typically oxidize alkyl side chains attached to the ring to the corresponding carboxylic acids while leaving the pyrazole nucleus intact. globalresearchonline.netresearchgate.net In the case of this compound, the difluoroethyl group is resistant to oxidation. Under very harsh conditions, such as ozonolysis or strong electrochemical oxidation, cleavage of the pyrazole ring can occur. chemicalbook.com

Reduction: The pyrazole ring is also highly resistant to reduction under various chemical and catalytic conditions. pharmaguideline.com While the phenyl ring can be hydrogenated to a cyclohexyl ring using catalysts like rhodium or ruthenium under high pressure, the pyrazole core typically remains unaffected. The N-phenyl derivative of pyrazole can be reduced to the corresponding pyrazoline using sodium in ethanol. globalresearchonline.net The 1,1-difluoroethyl group is stable under common reducing conditions.

Functionalization Reactions of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group (a gem-difluoroalkyl moiety) is generally chemically inert and serves to modify the steric and electronic properties of the molecule, particularly its lipophilicity and metabolic stability. Direct functionalization of this group is challenging. Reactions involving this group often proceed through radical pathways or require harsh conditions to achieve transformations like dehydrofluorination. nih.gov

Transition metal-catalyzed reactions of gem-difluoroalkenes, which could be potential precursors, often involve β-fluoride elimination, leading to monofluoroalkenes rather than products retaining the difluoromethylene group. nih.govresearchgate.netdigitellinc.com Strategies that avoid anionic intermediates, such as those involving single-electron processes, are being explored to achieve fluorine-retentive functionalization. digitellinc.com For the saturated 1,1-difluoroethyl group, direct C-H functionalization is extremely difficult and not a common transformation pathway.

Ring-Opening and Rearrangement Reactions of the Pyrazole Core

Although the pyrazole ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions.

Reductive Cleavage: The N-N bond of the pyrazole ring can be cleaved under certain reductive conditions, although this is not a common reaction pathway.

Base-Induced Ring Opening: Strong bases can deprotonate the C3 position, which can initiate ring-opening, though this is more typical for N-unsubstituted pyrazoles. chemicalbook.com

Oxidative Ring-Opening: Certain substituted pyrazoles, particularly 5-aminopyrazoles, can undergo oxidative ring-opening to yield diazenylacrylonitrile derivatives. researchgate.net

Rearrangements via Nitrenes: The formation of a transient nitrene moiety on the pyrazole ring can trigger a cascade of reactions, including ring-opening and recyclization, leading to complex molecular rearrangements. mdpi.compreprints.org

For this compound, such reactions would require specific functionalization (e.g., an amino or azido group) on the pyrazole ring to initiate these transformation pathways.

Derivatization Strategies and Synthetic Utility as an Intermediate

This compound is a valuable building block in medicinal and agricultural chemistry due to the presence of the fluorinated motif and the versatile pyrazole core. lifechemicals.comnih.govnih.gov Its derivatization can be achieved through several strategies, leveraging the reactivity discussed in the previous sections.

C4-Functionalization: As the most reactive site for electrophilic substitution, the C4 position can be readily functionalized to introduce a variety of groups (nitro, halo, formyl, etc.). These groups can then be further transformed. For example, a 4-formyl group can undergo condensation reactions, and a 4-nitro group can be reduced to an amine, which serves as a handle for amide or sulfonamide synthesis. ias.ac.in

Palladium-Catalyzed Cross-Coupling: If a halogen is introduced at the C4 position (e.g., 4-bromo or 4-iodo derivative), this site becomes amenable to a wide range of Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.). ktu.eduresearchgate.net This allows for the introduction of aryl, alkyl, and alkynyl substituents, providing a powerful tool for generating molecular diversity.

The synthetic utility of this compound lies in its capacity to serve as a scaffold for constructing more complex molecules with potential biological activities. The difluoroethyl group is a bioisostere for other functional groups and can enhance properties like metabolic stability and binding affinity.

| Reaction Type | Position | Example Transformation | Synthetic Outcome |

|---|---|---|---|

| Electrophilic Substitution | Pyrazole C4 | Formylation via Vilsmeier-Haack | Introduction of an aldehyde for further condensation/oxidation |

| Electrophilic Substitution | Pyrazole C4 | Bromination | Precursor for cross-coupling reactions |

| Cross-Coupling (Suzuki) | Pyrazole C4 (from 4-bromo derivative) | Reaction with Arylboronic Acid | Synthesis of 4-aryl-3-(1,1-difluoroethyl)-1-phenyl-1H-pyrazole |

| Reduction | Pyrazole C4 (from 4-nitro derivative) | Reduction of NO₂ to NH₂ | Precursor for amide/sulfonamide synthesis |

| Electrophilic Substitution | Phenyl C4' | Nitration (forced conditions) | Modification of electronic properties of the N-phenyl ring |

Theoretical and Computational Investigations of 3 1,1 Difluoroethyl 1 Phenyl 1h Pyrazole

Quantum Chemical Studies on Molecular Structure and Conformation (e.g., Density Functional Theory Calculations)

No published studies detailing Density Functional Theory (DFT) calculations to determine the optimized molecular structure, bond lengths, bond angles, or conformational analysis of 3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole were found. While DFT is a common method for such investigations in related pyrazole (B372694) compounds, specific results for the title molecule are not available. nih.govresearchgate.net

Analysis of Electronic Structure and Bonding Characteristics

There is no available research that analyzes the electronic structure, including frontier molecular orbitals (HOMO-LUMO), Mulliken population analysis, or molecular electrostatic potential (MEP) maps, specifically for this compound.

Elucidation of Reaction Mechanisms and Transition State Analysis

A search for computational studies on the reaction mechanisms involving this compound, including the identification and analysis of transition states for its synthesis or subsequent reactions, did not yield any specific results.

Studies on Tautomerism and Intramolecular Proton Transfer

The tautomerism of pyrazole derivatives is a subject of scientific interest. nih.govfu-berlin.dechemicalpapers.comsemanticscholar.org However, no theoretical or computational studies were found that specifically investigate the potential tautomers of this compound or the energetics of intramolecular proton transfer within this molecule.

Examination of Solvent Effects on Reactivity and Molecular Properties

No literature could be located that examines the influence of different solvents on the reactivity or molecular properties of this compound through computational models.

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

A complete structural elucidation of 3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole would rely on a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

¹H NMR: Proton NMR would be used to identify the protons on the pyrazole (B372694) and phenyl rings. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants would confirm their relative positions. The methyl protons of the difluoroethyl group would likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR: Carbon NMR would identify all unique carbon atoms in the molecule. The carbon of the CF₂ group would show a characteristic triplet due to one-bond coupling with the two fluorine atoms. The methyl carbon of the difluoroethyl group would also exhibit coupling to the fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is crucial for fluorinated compounds. It would show a single resonance for the two equivalent fluorine atoms of the CF₂ group. This signal would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shift would be indicative of the electronic environment of the fluorine atoms. alfa-chemistry.comhuji.ac.ilwikipedia.org

A representative, hypothetical data table would look like this:

| Hypothetical ¹H NMR Data (CDCl₃, 400 MHz) |

| Chemical Shift (δ) ppm |

| 7.80-7.70 |

| 7.50-7.40 |

| 7.35-7.25 |

| 7.75 |

| 6.60 |

| 2.10 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Analysis and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental composition (C₁₁H₁₀F₂N₂). Techniques like Electron Ionization (EI) would induce fragmentation, providing structural information. The fragmentation pattern would be key to confirming the connectivity of the atoms. Common fragmentation pathways for such molecules could involve the loss of the difluoroethyl group or cleavage of the phenyl ring. wikipedia.orglibretexts.org Tandem mass spectrometry (MS/MS) would be employed to isolate the molecular ion and fragment it further, helping to differentiate it from structural isomers. The fragmentation of fluorinated compounds can sometimes involve rearrangements and the loss of neutral fragments like HF or CF₂. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the pyrazole and phenyl rings, and strong C-F stretching vibrations associated with the difluoroethyl group.

Raman Spectroscopy: Raman spectroscopy would also detect vibrations of the aromatic rings and the pyrazole core. Due to the different selection rules, some vibrations that are weak in the IR spectrum might be strong in the Raman spectrum, providing a more complete vibrational profile. aip.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would reveal the relative orientation of the phenyl and pyrazole rings, which are often twisted relative to each other in similar structures. nih.goviucr.orgresearchgate.netnih.goviucr.org Intermolecular interactions, such as stacking or hydrogen bonding, that dictate the crystal packing would also be elucidated.

Chromatographic Techniques for Purity Assessment and Isolation of Isomers

Chromatographic methods are essential for assessing the purity of the synthesized compound and for separating it from any potential isomers or byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, likely with a C18 or a pentafluorophenyl (PFP) column, would be the primary method for purity analysis. sielc.comnih.govresearchgate.net A PFP column might offer enhanced separation for fluorinated compounds. The method would involve developing a suitable mobile phase (e.g., a mixture of acetonitrile and water) to achieve good peak shape and resolution.

Gas Chromatography (GC): Given the likely volatility of the compound, GC could also be used for purity assessment, often coupled with a mass spectrometer (GC-MS) for peak identification.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the reaction progress during synthesis. atlantis-press.com

Applications in Chemical Synthesis and Advanced Materials Excluding Prohibited Areas

Role as Versatile Synthetic Precursors and Building Blocks in Organic Synthesis

The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in medicinal chemistry and organic synthesis, meaning it is frequently found in biologically active compounds and serves as a robust foundation for building molecular diversity. nih.gov The introduction of fluorine atoms, particularly the difluoroethyl group, further enhances its utility. Fluorine's high electronegativity and small van der Waals radius can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgnih.gov

Consequently, 3-(1,1-difluoroethyl)-1-phenyl-1H-pyrazole is recognized not just as a synthetic target but as a valuable building block for more complex molecules. researchgate.net Synthetic chemists utilize such fluorinated pyrazoles as starting materials in multi-step syntheses. The pyrazole ring can be further functionalized through various reactions, including electrophilic substitution or metal-catalyzed cross-coupling reactions (after initial halogenation), allowing for the attachment of additional chemical moieties. sci-hub.sescispace.com The presence of the difluoroethyl group is particularly significant as it acts as a bioisostere for other chemical groups, potentially improving the pharmacokinetic profile of derivative compounds. chemistryviews.org The general importance of pyrazoles as precursors is highlighted by the numerous synthetic methods developed for their creation, including the classical condensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions. scispace.com

Integration into Complex Organic Scaffolds and Molecular Architectures

The structural rigidity and aromaticity of the pyrazole ring make this compound an ideal component for integration into larger, more complex molecular architectures. Its utility extends to the synthesis of fused heterocyclic systems and polyfunctional molecules with tailored properties.

Research has demonstrated the successful incorporation of substituted pyrazoles into a variety of complex scaffolds:

Fused Heterocycles: Phenylpyrazole units have been used to construct elaborate systems like 1H-pyrazolo[3,4-b]quinolines, which have been investigated for their optoelectronic properties. mdpi.com

Multi-target Inhibitors: The pyrazole core is central to the design of kinase inhibitors, where it serves as a scaffold to orient functional groups for optimal interaction with multiple biological targets.

Spiro Compounds: Asymmetric spiro compounds incorporating phenylpyrazole and fluorene (B118485) units have been synthesized for use as hole-transporting materials, demonstrating the pyrazole's role in creating complex three-dimensional structures for advanced materials. nih.gov

Metal-Organic Frameworks (MOFs): Fluorinated bis(pyrazole) ligands are employed to generate MOFs. These materials possess specific pore sizes and photophysical properties, making them useful as luminescence sensors or molecular sieves. researchgate.net

The 1-phenyl substituent on the pyrazole ring can influence the orientation and electronic properties of the final architecture, while the 3-(1,1-difluoroethyl) group provides a stable, lipophilic moiety that can enhance performance in materials or biological contexts.

Applications in Agrochemical Design and Synthesis (Focusing on Chemical Framework and Synthetic Pathways)

The field of agrochemicals has seen a significant impact from fluorinated pyrazole derivatives. acs.orgnih.gov The difluoromethyl and related fluoroalkyl groups are key components in many modern fungicides and other crop protection agents. acs.org The chemical framework of this compound is highly relevant to this field, particularly in the design of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides.

Many successful commercial agrochemicals are based on a pyrazole-carboxamide scaffold. The synthesis of these compounds often relies on a key intermediate, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted into an amide. google.com This intermediate is structurally analogous to a carboxylated version of the title compound.

| Agrochemical | Company | Type | Core Chemical Moiety |

|---|---|---|---|

| Bixafen | Bayer | Fungicide (SDHI) | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Fluxapyroxad | BASF | Fungicide (SDHI) | 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide |

| Isopyrazam | Syngenta | Fungicide (SDHI) | N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide (related trifluoromethyl example) |

| Sedaxane | Syngenta | Fungicide (SDHI) | N-[2-(1S,2R)-1,1'-bicycloprop-2-ylphenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Tebufenpyrad | Multiple | Acaricide/Insecticide | N-(4-tert-butylbenzyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide (non-fluorinated pyrazole example) |

The synthetic pathways to these agrochemicals underscore the importance of building blocks like this compound. The general strategy involves synthesizing the substituted pyrazole core first, often through the condensation of a fluorinated 1,3-dicarbonyl equivalent with a substituted hydrazine. conicet.gov.ar Subsequent functionalization, typically the introduction and derivatization of a carboxylic acid group at the 4-position, leads to the final active ingredient. The difluoroethyl group in the title compound is a key pharmacophore that contributes to the molecule's efficacy and stability. acs.org

Potential in Materials Science and Polymer Chemistry

Beyond life sciences, pyrazole derivatives are finding increasing use in the development of advanced materials with specific electronic and optical properties. nih.govroyal-chem.com The incorporation of fluorine can enhance thermal stability and tune electronic characteristics, making fluorinated pyrazoles like this compound attractive candidates for materials science applications.

Photovoltaic Materials: Pyrazole derivatives have been successfully used as both electron donor and acceptor materials in organic solar cells. sunyempire.edudntb.gov.uaresearchgate.net Trifluoromethyl-substituted pyrazoloquinolines have been tested in bulk heterojunction solar cells, demonstrating their potential in optoelectronic devices. mdpi.com Furthermore, spiro-type molecules containing phenylpyrazole units have been engineered as efficient hole-transporting materials (HTMs) for perovskite solar cells, offering an alternative to more common HTMs. nih.gov

Conductive Polymers: The pyrazole ring can be incorporated into the backbone of conjugated polymers. These materials are investigated for their potential as conductive polymers and electrochromic materials. royal-chem.comgoogle.com Research on related heterocycles like phenylpyrrole shows their utility as electropolymerizable monomers for creating conductive films. The synthesis of poly(pyrazolylnaphthalene)s has been achieved through rhodium-catalyzed oxidative polycoupling, indicating a pathway to pyrazole-based polymers. sci-hub.se

Liquid Crystals and MOFs: Some pyrazole derivatives have been applied in the formulation of advanced liquid crystalline materials. nih.gov Additionally, their ability to act as ligands for metal ions allows for the construction of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. researchgate.net

Development of Novel Synthetic Reagents and Methodologies

While often used as a building block, the inherent reactivity of this compound also presents opportunities for the development of new synthetic methods. The unique electronic effects of the difluoroethyl group can influence the reactivity of the pyrazole ring, and the C-F bonds themselves can, under certain conditions, participate in reactions.

One area of potential is in C-H functionalization. The development of methods to directly and selectively functionalize C-H bonds is a major goal in organic synthesis. The pyrazole ring has C-H bonds that can be targeted for derivatization. Furthermore, methodologies have been developed that use fluorinated groups to direct reactions. For instance, palladium-catalyzed C-H functionalization of indole (B1671886) heterocycles with fluorinated diazoalkanes can be followed by a β-fluoride elimination step to generate gem-difluoro olefins. d-nb.info This demonstrates how a fluoroalkyl group can be a key participant in a novel transformation.

The this compound scaffold could serve as a platform to explore similar reactivity. For example, methods could be developed where the pyrazole C-H bonds are functionalized under transition-metal catalysis, with the difluoroethyl and phenyl groups directing the regioselectivity. Such studies would not only create new derivatives but also contribute to the broader field of synthetic methodology by expanding the toolkit for C-H activation and the manipulation of fluorinated molecules. The extensive research into the synthesis of fluorinated pyrazoles provides a strong foundation for exploring their subsequent transformations in novel chemical reactions. acs.orgsci-hub.se

Future Research Directions and Perspectives on 3 1,1 Difluoroethyl 1 Phenyl 1h Pyrazole

Exploration of Emerging Synthetic Strategies for Fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles, including 3-(1,1-difluoroethyl)-1-phenyl-1H-pyrazole, is an area ripe for innovation. Traditional methods for constructing the pyrazole (B372694) ring often involve the condensation of 1,3-dicarbonyl compounds with hydrazines. However, the introduction of fluorinated substituents can present unique challenges, necessitating the development of novel synthetic approaches.

Future research will likely focus on more efficient and selective methods for incorporating the 1,1-difluoroethyl moiety. This could involve the use of specialized fluorinating agents and catalytic systems. mdpi.com Strategies such as late-stage fluorination, where the fluorine atoms are introduced at a later step in the synthetic sequence, are becoming increasingly important in medicinal chemistry and could be applied to the synthesis of this compound. mdpi.com

Furthermore, the development of one-pot and multicomponent reactions for the synthesis of fluorinated pyrazoles is a key area of interest. mdpi.com These methods offer advantages in terms of atom economy, reduced waste, and simplified purification processes. nih.gov For instance, a potential strategy could involve a domino reaction where the pyrazole ring is formed and the difluoroethyl group is installed in a single, continuous process. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also expected to be a major focus in the development of new synthetic routes. nih.govnih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Late-Stage Fluorination | Increased synthetic flexibility, access to diverse analogs | Development of selective fluorinating reagents and compatible catalysts |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Design of novel reaction cascades for pyrazole formation and fluorination |

| Green Chemistry Methods | Environmental sustainability, improved safety | Use of aqueous reaction media, recyclable catalysts, and energy-efficient processes nih.govnih.gov |

Application of Advanced Computational Modeling for Property Prediction and Rational Reaction Design

Computational chemistry is an increasingly powerful tool in modern chemical research, enabling the prediction of molecular properties and the rational design of synthetic routes. For this compound, computational modeling can provide valuable insights into its structure, reactivity, and potential applications.

In the context of reaction design, computational modeling can be used to investigate the mechanisms of different synthetic pathways. acs.org By calculating the activation energies and reaction thermodynamics of various routes, researchers can identify the most promising and efficient methods for synthesizing this compound. This can help to minimize the need for extensive experimental screening and accelerate the development of optimized synthetic protocols. Molecular docking studies can also be performed to predict the binding affinity of the compound with various biological targets, guiding the design of new drug candidates. elsevierpure.comnih.gov

Identification of Novel Applications in Interdisciplinary Chemical Fields (e.g., Chem-Catalysis, Chem-Materials)

The unique properties imparted by the difluoroethyl group suggest that this compound could find applications in a variety of interdisciplinary fields beyond its potential use in medicinal chemistry.

In the area of chem-catalysis , pyrazole derivatives are known to act as ligands for transition metal catalysts. The electronic properties of the pyrazole ring in this compound, influenced by the electron-withdrawing nature of the difluoroethyl group, could be harnessed to modulate the reactivity and selectivity of metal complexes. Future research could explore the use of this compound as a ligand in catalytic processes such as cross-coupling reactions, hydrogenations, or polymerizations. chemscene.com

In materials science , the incorporation of fluorine atoms into organic molecules can enhance their thermal stability, chemical resistance, and photophysical properties. olemiss.edu As such, this compound could be investigated as a building block for novel functional materials. chemscene.com Its potential emissive properties, as could be predicted by computational studies, might make it a candidate for use in organic electronics. Furthermore, the introduction of the phenyl group provides a site for further functionalization, allowing for the synthesis of polymers or coordination polymers with tailored properties.

Development of More Sustainable and Scalable Production Methods

For any chemical compound to have a significant impact, its synthesis must be amenable to large-scale production in a sustainable and cost-effective manner. Future research on this compound will need to address these practical considerations.

The development of continuous flow chemistry processes for the synthesis of this compound could offer significant advantages over traditional batch methods. Flow chemistry often allows for better control over reaction parameters, improved safety, and higher yields, and can be more easily scaled up for industrial production.

A focus on green chemistry principles will be crucial for the sustainable production of this compound. nih.gov This includes the use of renewable starting materials, the minimization of waste, and the use of catalysts that can be easily recovered and reused. nih.govthieme-connect.com For example, exploring synthetic routes that utilize water as a solvent or employ solid-supported catalysts could significantly reduce the environmental footprint of the manufacturing process. thieme-connect.com The optimization of reaction conditions to reduce energy consumption and the number of synthetic steps will also be important for developing a truly scalable and sustainable production method. atlantis-press.com

| Sustainability Aspect | Research and Development Focus |

| Process Intensification | Development of continuous flow synthesis methods. |

| Waste Reduction | Design of atom-economical reactions and utilization of recyclable catalysts. |

| Green Solvents | Exploration of aqueous reaction media and other environmentally benign solvents. |

| Energy Efficiency | Optimization of reaction conditions to minimize energy consumption. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,1-Difluoroethyl)-1-phenyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often synthesized using Vilsmeier-Haack formylation followed by Claisen-Schmidt condensation with aryl ketones . Key variables include temperature (60–80°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., KOH or BF₃·Et₂O). Yields typically range from 45% to 70%, with impurities removed via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can structural purity and identity be confirmed post-synthesis?

- Methodological Answer : Use a combination of techniques:

- NMR : Compare and NMR shifts with literature data for pyrazole derivatives (e.g., phenyl protons at δ 7.2–7.8 ppm, difluoroethyl groups at δ 4.1–4.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Ensure C, H, N, and F percentages align with theoretical values (±0.3% tolerance).

Q. What are the key safety considerations for handling this compound in the lab?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact .

- Storage : Keep in airtight containers at –20°C to prevent degradation.

- Disposal : Neutralize with 10% NaOH solution before incineration to avoid releasing fluorinated byproducts .

Advanced Research Questions

Q. How does the difluoroethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing –CF₂CH₃ group enhances electrophilic substitution at the pyrazole C4 position. For Suzuki-Miyaura coupling, optimize with Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), and boronic acids (1.2 eq.) in dioxane/water (3:1) at 80°C . Monitor regioselectivity via LC-MS to distinguish C4 vs. C5 coupling products.

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PyRx for protein-ligand interactions (e.g., cyclooxygenase-2 or antimicrobial targets) .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-31G* level to predict reactivity and charge distribution .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous or lipid bilayer environments.

Q. How can crystallographic data resolve contradictions in reported bond angles or conformations?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 173 K with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond parameters. For example:

- Bond Angles : Compare pyrazole ring angles (e.g., N1–C1–N2 ≈ 105.3°) with literature .

- Torsional Flexibility : Analyze dihedral angles (e.g., phenyl vs. difluoroethyl groups) to identify steric constraints .

Q. What analytical strategies distinguish isomeric byproducts in complex reaction mixtures?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate isomers based on retention time and UV spectra (λ = 254 nm).

- 2D NMR : NOESY or HSQC can differentiate positional isomers (e.g., C3 vs. C5 substitution) .

Contradictions and Resolutions

- Synthetic Yield Variability : reports 70% yields under reflux, while notes 45% in microwave-assisted synthesis. Resolution: Optimize microwave power (150 W) and reaction time (20 min) to balance efficiency and degradation .

- Biological Activity : Some studies report antimicrobial activity (), while others focus on ligand properties ( ). Resolution: Test in multiple assays (e.g., MIC for bacteria, IC₅₀ for enzyme inhibition) to clarify dual functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.